6α-Methylprednisolone-D6 (major)
CAS No.:
Cat. No.: VC0213437
Molecular Formula: C22H24D6O5
Molecular Weight: 380.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24D6O5 |
|---|---|
| Molecular Weight | 380.51 |
| Appearance | Purity:99.0% by HPLC; >98% atom DWhite solid |
Introduction
Chemical Identity and Basic Properties
6α-Methylprednisolone-D6 (major) is a stable isotope-labeled analog of methylprednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. The compound features six deuterium atoms strategically incorporated into its molecular structure, making it valuable for mass spectrometry and other analytical applications.
Physical and Chemical Characteristics
Synonyms and Alternative Nomenclature
Several synonyms exist for this compound in scientific literature and commercial catalogs:
Structural Features and Deuterium Incorporation
6α-Methylprednisolone-D6 represents a specifically deuterated version of methylprednisolone, where six hydrogen atoms have been replaced with deuterium (²H) atoms. This strategic labeling enhances the compound's utility in various analytical applications while maintaining the core pharmacological properties of methylprednisolone.
Structural Comparison with Non-Deuterated Methylprednisolone
The base structure of methylprednisolone features a synthetic glucocorticoid framework with specific modifications that enhance its anti-inflammatory potency compared to natural corticosteroids. The deuterated version maintains this core structure while incorporating the heavier deuterium isotopes at specific positions .
Synthesis and Production
The synthesis of 6α-Methylprednisolone-D6 involves specialized techniques to incorporate deuterium atoms at specific positions in the methylprednisolone structure.
General Synthetic Approaches
The production of 6α-Methylprednisolone-D6 typically employs several key chemical processes:
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Starting with non-deuterated methylprednisolone or appropriate precursors
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Selective deuteration using deuterium exchange reactions under specific conditions
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Purification to ensure high isotopic purity (>98% atom D)
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Quality control testing including HPLC and mass spectrometry
These processes require precise control of reaction conditions to ensure selective deuteration at the desired positions while maintaining the structural integrity of the base compound.
Applications in Analytical Chemistry
The primary applications of 6α-Methylprednisolone-D6 lie in analytical chemistry, particularly in mass spectrometry-based assays where it serves as an internal standard.
Use as Internal Standard in Mass Spectrometry
In analytical methods for detecting and quantifying methylprednisolone and related glucocorticoids, 6α-Methylprednisolone-D6's deuterated structure provides significant advantages:
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Similar chromatographic behavior to non-deuterated methylprednisolone
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Distinct mass spectral profile due to the mass difference from deuterium atoms
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Resistance to isotopic exchange under typical analytical conditions
Specific Analytical Protocols
The Wageningen University Research (WUR) standard operating procedure describes the use of deuterated corticosteroids as internal standards for the analysis of various glucocorticoids in biological samples:
"Liver: With the aid of RFS-1121-01 and RFS-1121-02 more internal standard are used. The components methylprednisolone will be calculated using the internal standard betamethasone-d5, prednisone and 20α- en 20ß-dihydroprednisolone will be calculated using the internal standard prednisolone-d8. All the remaining components are calculated with the associated labeled standards."
This exemplifies how deuterated standards like 6α-Methylprednisolone-D6 can be employed in complex analytical protocols for accurate quantification of steroids in biological matrices.
While 6α-Methylprednisolone-D6 itself is primarily used as an analytical reference standard rather than a therapeutic agent, understanding the pharmacological properties of its non-deuterated counterpart provides context for its applications.
Mechanism of Action
As a deuterated analog of methylprednisolone, this compound maintains the core structure responsible for glucocorticoid receptor binding:
"As a glucocorticoid, 6alpha-Methylprednisolone-D6 exerts its effects by binding to glucocorticoid receptors in target tissues, activating gene transcription that leads to anti-inflammatory and immunosuppressive responses."
Clinical Applications of Methylprednisolone
The non-deuterated methylprednisolone has significant clinical applications that inform research using the deuterated standard:
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Treatment of inflammatory conditions including multiple sclerosis relapses
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Management of carpal tunnel syndrome via local injection
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Therapy for Graves' orbitopathy via intravenous administration
A prospective study examining methylprednisolone's efficacy in carpal tunnel syndrome found: "At 3 months, 93.7% of the patients reported marked improvement in their symptoms, with significant improvement in the mean values of the nerve conduction parameters distal motor latency at the wrist (DML) (P = 0.00001), distal sensory latency at mid-palm (DSL MP) (P = 0.014) and distal sensory latency at the wrist (DSL W) (P = 0.0003), and symptom severity (P = 4.96 x 10(-8)) and the functional scores (P = 3.56 x 10(-5))."
Pharmacokinetic Applications
The deuterated form enables precise tracking in metabolic studies due to the distinct mass difference:
"The deuterium isotopes enhance its stability and allow for precise tracking in metabolic studies, making it an invaluable tool in pharmacokinetic and pharmacodynamic research."
This property makes 6α-Methylprednisolone-D6 particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies where tracing the metabolic fate of glucocorticoids is essential.
Comparative Analysis with Non-Deuterated Methylprednisolone
The relationship between 6α-Methylprednisolone-D6 and its non-deuterated counterpart demonstrates both similarities and key differences that influence their respective applications.
Structural Comparison
6α-Methylprednisolone-D6 maintains the core pharmacophore of methylprednisolone with the following structural elements:
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11β,17,21-Trihydroxy groups
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6α-Methyl substitution
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1,4-diene-3,20-dione system
The only difference is the replacement of six hydrogen atoms with deuterium atoms, which affects the compound's mass but minimally impacts its chemical behavior in most contexts .
Isotopic Effects on Stability
The incorporation of deuterium can increase metabolic stability compared to the non-deuterated compound:
"The enhanced stability due to deuterium incorporation allows for more accurate studies on its pharmacokinetics and dynamics in biological systems. This has implications for understanding the therapeutic efficacy and potential side effects of glucocorticoids in clinical settings."
This isotope effect stems from the stronger carbon-deuterium bond compared to carbon-hydrogen bonds, potentially reducing rates of oxidative metabolism at deuterated positions.
Research Applications and Future Perspectives
6α-Methylprednisolone-D6 has significant ongoing and potential applications in various research contexts.
Current Research Applications
The compound serves multiple research purposes:
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Internal standard for quantitative analysis of glucocorticoids in biological samples
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Tracer in metabolic and pharmacokinetic studies
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Reference standard for instrument calibration and method validation
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Tool for studying steroid metabolism in environmental samples
Environmental Analysis Applications
Research into steroid hormones in aquatic environments has employed deuterated standards like 6α-Methylprednisolone-D6:
This highlights the compound's utility in environmental monitoring and fate studies of pharmaceuticals.
Future Research Directions
Potential future applications may include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume